molecular formula C12H17NO B8428255 2-(4-Hydroxybenzyl)-1-methylpyrrolidine

2-(4-Hydroxybenzyl)-1-methylpyrrolidine

Cat. No.: B8428255
M. Wt: 191.27 g/mol
InChI Key: TYKGRSNVFNBOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxybenzyl)-1-methylpyrrolidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-[(1-methylpyrrolidin-2-yl)methyl]phenol

InChI

InChI=1S/C12H17NO/c1-13-8-2-3-11(13)9-10-4-6-12(14)7-5-10/h4-7,11,14H,2-3,8-9H2,1H3

InChI Key

TYKGRSNVFNBOTB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boil 6.2 g of 2-(4-methoxybenzyl)-1-methylpyrrolidine under reflux for 24 hours in a mixture of 30 ml of acetic acid and 30 ml of 48% strength hydrobromic acid. Add a further 20 ml of acetic acid and 20 ml of hydrobromic acid to the refluxed mixture and continue boiling for a further 24 hours. Pour the mixture onto 400 ml of ice water before adjusting its pH to 10 with 6 N sodium hydroxide solution and then extracting it 4 times with, in each case, 50 ml of diethyl ether. Dry the combined ether extracts over sodium sulfate and distil off the solvent. Recrystallize the resulting residue from 25 ml of ethanol to obtain a yield (65% of theory) of the title compound (m.p. 161° to 162°).
Name
2-(4-methoxybenzyl)-1-methylpyrrolidine
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.